![molecular formula C24H26N6O5 B1665935 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide CAS No. 919783-22-5](/img/structure/B1665935.png)
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
Overview
Description
AZD-1656 is a potent, selective activator of human and rat glucokinase in vitro. It has shown significant potential in reducing plasma glucose levels in a dose-dependent fashion, with a rapid onset of action. This compound has been primarily investigated for its applications in managing diabetes and other metabolic disorders .
Preparation Methods
The synthetic routes and reaction conditions for AZD-1656 involve several steps. The mother liquor preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
AZD-1656 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AZD-1656 has a wide range of scientific research applications, including:
Chemistry: Used as a glucokinase activator in various chemical studies.
Biology: Investigated for its role in modulating glucose metabolism and insulin secretion.
Medicine: Explored for its potential in managing diabetes, particularly type 2 diabetes, and other metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways.
Mechanism of Action
AZD-1656 exerts its effects by selectively activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Glucokinase acts as a glucose sensor in pancreatic cells, triggering glucose-stimulated insulin secretion, and as a glucose gatekeeper in hepatocytes, promoting hepatic glucose uptake and glycogen synthesis. By activating glucokinase, AZD-1656 enhances glucose metabolism and reduces plasma glucose levels .
Comparison with Similar Compounds
AZD-1656 is unique in its selective activation of glucokinase. Similar compounds include:
Dorzagliatin: A dual-acting full glucokinase activator.
TTP399: A hepatoselective glucokinase activator.
These compounds share the common goal of enhancing glucose metabolism but differ in their specific mechanisms and selectivity. AZD-1656 stands out due to its potent and selective activation of glucokinase in both human and rat models .
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Biological Activity
3-[5-(Azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide, also known as AZD-1656, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the management of diabetes and metabolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AZD-1656 is , with a molecular weight of approximately 478.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including azetidine, pyrazine, and benzamide moieties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O₄ |
Molecular Weight | 478.55 g/mol |
IUPAC Name | This compound |
CAS Number | 919783-22-5 |
AZD-1656 functions primarily as a selective activator of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, the compound facilitates the uptake and utilization of glucose in peripheral tissues, leading to a reduction in plasma glucose levels. This mechanism is particularly beneficial for managing conditions like type 2 diabetes.
In Vitro Studies
In vitro studies have demonstrated that AZD-1656 exhibits significant biological activity by:
- Activating Glucokinase : AZD-1656 has been shown to activate glucokinase in both human and rat models, leading to improved glucose tolerance and insulin sensitivity.
- Inhibiting Key Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism as well.
In Vivo Studies
Research involving animal models has indicated that AZD-1656 can significantly lower blood glucose levels in a dose-dependent manner. These findings suggest its potential utility in treating hyperglycemia associated with diabetes .
Clinical Applications
- Diabetes Management : A clinical trial evaluating the efficacy of AZD-1656 in patients with type 2 diabetes showed promising results, with participants experiencing notable reductions in fasting plasma glucose levels after treatment .
- Metabolic Disorders : Additional studies have explored the compound's effects on other metabolic disorders, suggesting broader applications beyond diabetes management.
Properties
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
Record name | AZD-1656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1656 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1656 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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